B1193231 Pegnivacogin

Pegnivacogin

Katalognummer B1193231
InChI-Schlüssel: QGVYYLZOAMMKAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pegnivacogin is an RNA aptamer inhibitor of coagulation factor IXa. Pegnivacogin is a polymer mixture.

Wissenschaftliche Forschungsanwendungen

Anticoagulant and Procoagulant Therapeutic Applications

Pegnivacogin has been identified as a FIXa-targeting aptamer and is part of recent efforts in developing anticoagulant and procoagulant therapeutics. Research has highlighted its potential in strategies for antidote-controllable anticoagulation, especially in cardiopulmonary bypass scenarios, avoiding the use of unfractionated heparin. This involves potentiating the exosite-binding factor X (FX)a aptamer by combining it with small molecule FXa catalytic site inhibitors or thrombin aptamers. The versatility of aptamers like pegnivacogin in modulating procoagulant and anticoagulant factors is noted, and its complementary use with other aptamers or drugs for wide-ranging applications is being explored (Chabata et al., 2018).

Development of Nucleic Acid Therapeutics

The development of pegnivacogin involves nucleic acid therapeutics, specifically the use of aptamers. Pegnivacogin represents a significant case study in understanding the unique advantages and challenges of aptamer-based therapies. It showcases the potential of precise regulation of systemic half-life through antidotes and highlights the necessity of screening for preexisting PEG antibodies in clinical trials involving pegylated molecules. This body of research emphasizes the potential and challenges of using nucleic acid therapeutics, including pegnivacogin, in clinical settings (Jain et al., 2020).

Enhancing Biodegradability and Biocompatibility

Pegnivacogin is part of the broader context of enhancing biodegradability and biocompatibility in biomedical applications. The research in this area focuses on polymers like poly(N-isopropylacrylamide) (PNIPAAm) and poly(ethylene glycol) (PEG), which are investigated for their applications in controlled delivery of active molecules, tissue engineering, and smart encapsulation of cells. The development and application of pegnivacogin intersect with these efforts, especially in the pursuit of improving the biodegradability and biocompatibility of biomedical hydrogels (Lanzalaco & Armelin, 2017).

Overcoming PEG Immunogenicity in Drug Delivery

The usage of pegnivacogin is closely related to the broader field of PEGylation in drug delivery. As PEGylated products, including pegnivacogin, have been in clinical use for decades, emerging literature points to the formation of anti-PEG antibodies as a significant issue. This has led to a focus on developing alternative polymers to replace PEG to avoid immunogenicity and hypersensitivity reactions. The insights gained from pegnivacogin's development contribute to this field, especially in understanding and addressing the challenges of PEG immunogenicity (Thai Thanh Hoang Thi et al., 2020).

Eigenschaften

Produktname

Pegnivacogin

IUPAC-Name

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29)

InChI-Schlüssel

QGVYYLZOAMMKAH-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pegnivacogin;  RB 006;  RB-006;  RB006; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pegnivacogin
Reactant of Route 2
Reactant of Route 2
Pegnivacogin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pegnivacogin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pegnivacogin
Reactant of Route 5
Pegnivacogin
Reactant of Route 6
Pegnivacogin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.